molecular formula C9H8BrNO B2506422 3-(2-Bromo-ethyl)-benzo[d]isoxazole CAS No. 57148-67-1

3-(2-Bromo-ethyl)-benzo[d]isoxazole

Cat. No. B2506422
CAS RN: 57148-67-1
M. Wt: 226.073
InChI Key: ODERSCZIMBQSSX-UHFFFAOYSA-N
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Description

The compound 3-(2-Bromo-ethyl)-benzo[d]isoxazole is a brominated derivative of benzo[d]isoxazole, a heterocyclic compound containing a benzene ring fused to an isoxazole ring. Isoxazole rings are five-membered with three carbon atoms and one each of nitrogen and oxygen. The presence of the bromoethyl group at the 3-position indicates potential reactivity due to the bromine atom, which is commonly used in various chemical transformations.

Synthesis Analysis

The synthesis of halogenated benzo[d]isoxazole derivatives, such as 3-bromomethylbenzo[d]isoxazole, can be achieved through a one-pot synthesis utilizing o-hydroxy-α-bromoacetophenone as reported in the literature . This method represents a convenient approach to access such compounds, which are valuable intermediates in medicinal chemistry. Additionally, the Boekelheide rearrangement has been employed for the synthesis of 3-chloromethyl-1,2-benzisoxazoles, which suggests that similar methodologies could be adapted for the synthesis of brominated analogs .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not directly reported, related compounds have been characterized using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These techniques provide insights into the intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for understanding the stability and reactivity of such molecules.

Chemical Reactions Analysis

The chemical behavior of brominated benzo[d]isoxazole derivatives has been explored, with 3-bromomethylbenzo[d]isoxazole undergoing coupling reactions to afford various products . The presence of the bromine atom makes these compounds suitable for further functionalization through nucleophilic substitution reactions or as electrophiles in coupling reactions.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Pharmaceutical Applications

The compound 3-(2-Bromo-ethyl)-benzo[d]isoxazole, as part of the isoxazole and benzisoxazole groups, is integral in various synthesis processes and has shown potential in pharmaceutical applications:

  • Cyclization and Heterocyclic Compound Formation

    • The compound participates in selective ring-opening [3 + 2] cyclization reactions with 2-bromo-propanamides, acting as a C∼O 3-atom synthon to form oxa-heterocycles like 2-hydroxyaryl-oxazolines under mild conditions and with excellent regioselectivity (He et al., 2020).
    • A study discussed gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions of ynamides or propargyl esters with benzo[d]isoxazoles, providing access to polysubstituted 2 H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines (Xu et al., 2018).
  • Antioxidant and Anticancer Activities

    • Novel series of various 2-allylbenzo[d]isoxazol-3(2H)-ones were synthesized and evaluated for their in vitro antioxidant and anticancer activities. Certain compounds demonstrated notable efficacy against human colon cancer cells and showed significant antioxidant activity (Anand et al., 2014).
  • Antimicrobial and Anti-inflammatory Activities

    • Compounds designed from dihydrobenzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones exhibited significant antimicrobial activity, potent anti-inflammatory, and analgesic activities (Rajanarendar et al., 2013).
    • A series of novel 3-[5-ethyl-2-(2-phenoxy-ethyl)-pyridin]-5-substituted isoxazolines demonstrated potent to weak antimicrobial activity, with certain compounds showing significant antibacterial and antifungal activity (Gaonkar et al., 2007).
  • Receptor Agonist Synthesis

    • The isoxazole-containing S1P1 receptor agonist BMS-960 was synthesized through a process involving the enzymatic reduction of α-bromoketone and a regioselective, stereospecific epoxide ring-opening reaction. This process was used to synthesize batches of BMS-960 for toxicological studies, highlighting the application in receptor agonist synthesis (Hou et al., 2017).

Mechanism of Action

Target of Action

These drugs bind to various biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives have been found to exhibit various biological activities, including anticancer, antimicrobial, and antibacterial effects

Biochemical Pathways

Isoxazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Result of Action

Isoxazole derivatives have been found to exhibit various biological activities, including anticancer, antimicrobial, and antibacterial effects . The specific molecular and cellular effects of 3-(2-Bromo-ethyl)-benzo[d]isoxazole would depend on its mode of action and the biochemical pathways it affects.

properties

IUPAC Name

3-(2-bromoethyl)-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODERSCZIMBQSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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